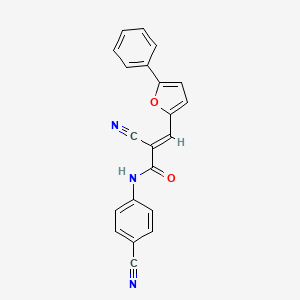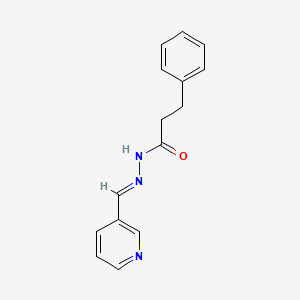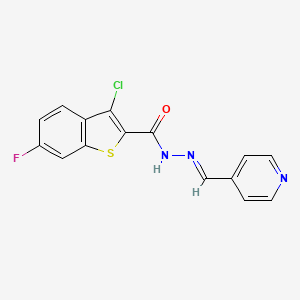
2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to 2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide, often involves condensation reactions. For instance, the condensation of acryloyl chloride derivatives with various amines and alcohols has been utilized for synthesizing furan acrylamides and esters, though these specific derivatives showed unexpected results in antibacterial activity due to solubility issues (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques like NMR spectroscopy and single crystal X-ray diffraction. For example, a study successfully synthesized and determined the structure of a similar compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, through these methods, demonstrating the compound's potential for further analysis and applications (Kariuki et al., 2022).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions illustrates the chemical versatility of furan acrylamides. Oxidative cyclization, for instance, has been employed to create cyano dihydrofuran carboxamides from acrylamides, showcasing the potential for regio- and stereoselective synthesis of complex molecules (Burgaz et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, play a critical role in the application of these compounds. Some derivatives demonstrate unique polymorphism and solubility characteristics that are essential for their antibacterial activity and other applications. For example, the synthesis and characterization of specific furan acrylamides revealed higher water solubility and strong antibacterial activity for some derivatives (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and potential for modification, are key aspects of these compounds. The synthesis and alkylation of N-aryl-N-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-tetrahydropyridine dicarboxamides from cyanoacrylamides underlines the chemical versatility and the potential for generating a wide range of derivatives with varied properties (Dyachenko et al., 2008).
Scientific Research Applications
Synthesis and Characterization of Derivatives : A study demonstrated the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides through oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, using manganese(III) acetate. This method presents a pathway for the creation of new compounds with potential applications in various fields of chemistry (Burgaz et al., 2007).
Study of Mechanofluorochromic Properties : Research on 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, revealed different optical properties due to distinct face-to-face stacking modes. These findings are significant for understanding and developing materials with specific optical characteristics (Song et al., 2015).
Corrosion Inhibition in Metals : A study focused on the corrosion inhibition properties of certain acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, on copper in nitric acid solutions. The results indicate that these compounds could be effective corrosion inhibitors, a valuable insight for industrial applications (Abu-Rayyan et al., 2022).
Optoelectronic Properties : A theoretical study of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a similar compound, focused on its structural, optoelectronic, and thermodynamic properties. This research provides insights into the development of materials for optoelectronic applications, such as solar cells and nonlinear optical materials (Fonkem et al., 2019).
Synthesis and Structure Determination : Another study synthesized and determined the structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, demonstrating the potential for creating complex molecules with specific structural characteristics, which could be important in drug design and materials science (Kariuki et al., 2022).
properties
IUPAC Name |
(E)-2-cyano-N-(4-cyanophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-13-15-6-8-18(9-7-15)24-21(25)17(14-23)12-19-10-11-20(26-19)16-4-2-1-3-5-16/h1-12H,(H,24,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYNKTFTGOFYDA-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide | |
CAS RN |
304896-19-3 |
Source


|
| Record name | 2-CYANO-N-(4-CYANOPHENYL)-3-(5-PHENYL-2-FURYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)
![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)



![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)
![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)